

Spectroscopic Profile of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.35 - 7.25	m	-	5H	Ar-H
~4.15	q	7.1	2H	-O-CH ₂ -CH ₃
~3.60	s	-	2H	Ar-CH ₂ -N
~3.50	s	-	2H	N-CH ₂ -C=O
~2.80 - 2.60	m	-	4H	Piperidine ring protons
~1.25	t	7.1	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

Chemical Shift (δ) ppm	Assignment
~205.0	C=O (Ketone)
~169.0	C=O (Ester)
~137.5	Ar-C (Quaternary)
~129.0	Ar-CH
~128.5	Ar-CH
~127.3	Ar-CH
~62.0	Ar-CH ₂ -N
~61.0	-O-CH ₂ -CH ₃
~57.0	N-CH ₂ -C=O
~55.0	Piperidine ring CH ₂
~45.0	Piperidine ring CH
~14.0	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
~2980 - 2800	C-H stretch (Aliphatic)
~1735	C=O stretch (Ester)
~1715	C=O stretch (Ketone)
~1600, ~1495, ~1450	C=C stretch (Aromatic)
~1200	C-O stretch (Ester)
~1150	C-N stretch
~740, ~700	C-H bend (Aromatic, monosubstituted)

MS (Mass Spectrometry) Data

m/z	Interpretation
261	$[M]^+$ (Molecular Ion)
216	$[M - C_2H_5O]^+$
174	$[M - C_6H_5CH_2 - CO]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

A common method for the synthesis of the title compound involves the Dieckmann condensation of a diester. A detailed procedure is as follows:

- Preparation of the Diester: N-benzylglycine ethyl ester is reacted with ethyl acrylate in a suitable solvent such as ethanol, often in the presence of a base like sodium ethoxide, to yield the corresponding diester, diethyl 2-(benzylamino)pentanedioate.
- Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or tetrahydrofuran, at reflux temperature. This induces an intramolecular Dieckmann condensation.
- Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a weak acid (e.g., acetic acid). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** as a liquid.[\[1\]](#)[\[2\]](#)

Spectroscopic Analysis

- Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.
- Sample Preparation: As **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the molecular weight and structure of the compound.

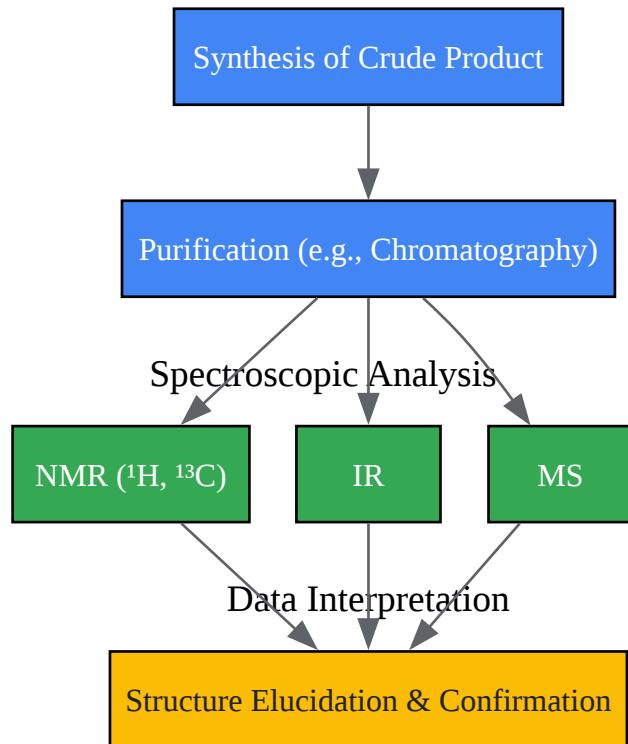
Visualizations

Chemical Structure and Key NMR Correlations

Caption: Chemical structure with key ^1H NMR chemical shift assignments.

Workflow for Spectroscopic Analysis

Synthesis & Purification



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Caption: General workflow from synthesis to spectroscopic analysis and data interpretation.

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References

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